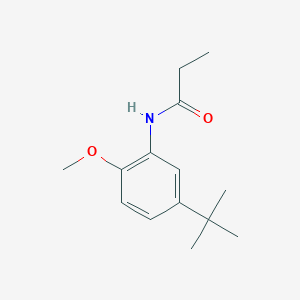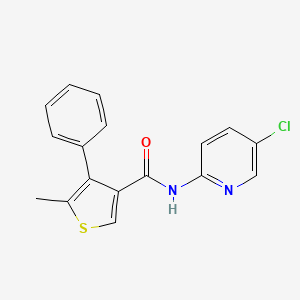
N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
CP-690,550 selectively inhibits N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, which is involved in the signaling pathways of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This compound is a tyrosine kinase that phosphorylates and activates various downstream signaling molecules, including signal transducer and activator of transcription (STAT) proteins. The activation of STAT proteins leads to the transcription of various genes involved in immune cell proliferation, differentiation, and survival. By inhibiting this compound, CP-690,550 suppresses the cytokine signaling pathways and reduces the activation of immune cells, leading to the suppression of autoimmune responses.
Biochemical and physiological effects:
CP-690,550 has been shown to reduce the production of various cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, in both in vitro and in vivo studies. The inhibition of this compound by CP-690,550 leads to the suppression of cytokine signaling pathways, which are involved in the pathogenesis of various autoimmune diseases. CP-690,550 has also been shown to reduce the activation and proliferation of T cells, B cells, and natural killer (NK) cells, leading to the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective inhibitor of N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide, making it a useful tool for studying the role of this compound in various biological processes. However, the use of CP-690,550 in lab experiments is limited by its low solubility in water and its poor pharmacokinetic properties. CP-690,550 is also known to cause off-target effects, such as the inhibition of JAK2 and JAK1, which may complicate the interpretation of experimental results.
Orientations Futures
1. Combination therapy: CP-690,550 has shown promising results in clinical trials for the treatment of rheumatoid arthritis. However, the use of CP-690,550 as a monotherapy may be limited by the development of drug resistance. Combination therapy with other disease-modifying antirheumatic drugs (DMARDs) may improve the efficacy of CP-690,550 and reduce the risk of drug resistance.
2. Targeting other JAKs: CP-690,550 is a selective inhibitor of N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide. However, other JAKs, such as JAK1 and JAK2, are also involved in cytokine signaling pathways and may play a role in the pathogenesis of autoimmune diseases. The development of selective inhibitors of JAK1 and JAK2 may provide new therapeutic options for the treatment of autoimmune diseases.
3. Development of prodrugs: The poor pharmacokinetic properties of CP-690,550 limit its use in clinical settings. The development of prodrugs, which can be metabolized into active compounds in vivo, may improve the pharmacokinetic properties of CP-690,550 and increase its efficacy.
4. Targeting other autoimmune diseases: CP-690,550 has been primarily studied for its potential therapeutic applications in rheumatoid arthritis. However, the inhibition of this compound by CP-690,550 may be beneficial in other autoimmune diseases, such as psoriasis, inflammatory bowel disease, and multiple sclerosis. Further studies are needed to explore the potential of CP-690,550 in these diseases.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The inhibition of N-(5-chloro-2-pyridinyl)-5-methyl-4-phenyl-3-thiophenecarboxamide by CP-690,550 leads to the suppression of cytokine signaling pathways, which are involved in the pathogenesis of these diseases. Clinical trials have shown promising results for the use of CP-690,550 in the treatment of rheumatoid arthritis, with significant improvements in disease activity scores and joint symptoms.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-methyl-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c1-11-16(12-5-3-2-4-6-12)14(10-22-11)17(21)20-15-8-7-13(18)9-19-15/h2-10H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBIZEUPEABVOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



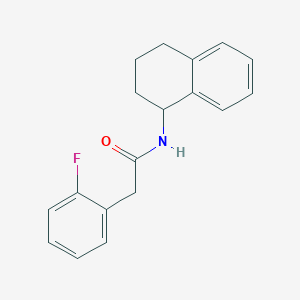
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433063.png)
![1-(2-furoyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4433084.png)
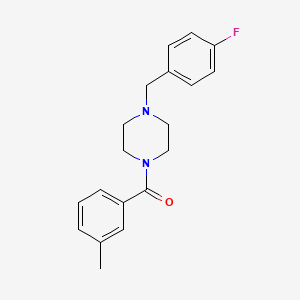
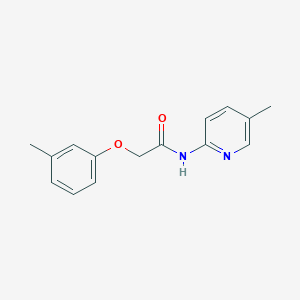

![N-[1-(3-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4433117.png)
![5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4433134.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]piperidine](/img/structure/B4433139.png)
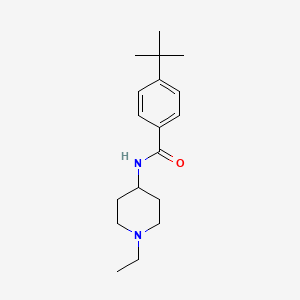

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B4433166.png)

